molecular formula C9H9FO4S B3372385 5-(Ethanesulfonyl)-2-fluorobenzoic acid CAS No. 898258-55-4

5-(Ethanesulfonyl)-2-fluorobenzoic acid

Cat. No. B3372385
CAS RN: 898258-55-4
M. Wt: 232.23 g/mol
InChI Key: PEGYNVXLVMKJDU-UHFFFAOYSA-N
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Description

Ethanesulfonic acid is a type of alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is ethyl . It’s a conjugate acid of an ethanesulfonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For Ethanesulfonic acid, it has a molecular formula of C2H6O3S, an average mass of 110.132 Da, and a mono-isotopic mass of 110.003761 Da .

Scientific Research Applications

Chemical Shift as Acidity Probe in Frozen Media

The impact of freezing on the acidity of electrolyte solutions, with implications for the behavior of weak acids like 5-(ethanesulfonyl)-2-fluorobenzoic acid in frozen media, was investigated. Using 3-fluorobenzoic acid as a proxy, the study revealed that freezing can significantly alter the acidity of solutions, affecting the solubility and reactivity of compounds. This finding is crucial for understanding the behavior of chemical species in cryogenic conditions, including those relevant to environmental chemistry and pharmaceutical storage (Robinson et al., 2006).

Optimization in Synthesis Processes

Research focusing on the optimization of synthesis processes for compounds structurally related to 5-(ethanesulfonyl)-2-fluorobenzoic acid has been conducted. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate from 3-fluorobenzoic acid was optimized, highlighting the importance of selecting the best synthesis route for achieving high yields and purity, which is relevant for the industrial production of related compounds (Yin Jian-zhong, 2010).

Synthesis of Insecticidal Compounds

The synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, using 4-fluoro-3-phenoxybenzoic acid as a starting point, was explored for its insecticidal activity. Although not directly using 5-(ethanesulfonyl)-2-fluorobenzoic acid, this research demonstrates the potential of fluorinated benzoic acid derivatives in the development of new agrochemicals (Mohan et al., 2004).

Synthesis of Organic Synthesis Intermediates

Safety and Hazards

Ethanesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

properties

IUPAC Name

5-ethylsulfonyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGYNVXLVMKJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethanesulfonyl)-2-fluorobenzoic acid

CAS RN

898258-55-4
Record name 5-(ethanesulfonyl)-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example B3(c) from 5-Ethanesulfonyl-2-fluoro-benzoic acid ethyl ester using lithium hydroxide instead of sodium hydroxide. White solid. MS (m/e): 232.1 (M+, 100%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 10.8 mmol 5-ethanesulfonyl-2-fluoro-benzoic acid ethyl ester in 26 ml tetrahydrofuran was added 26 ml water and 16.1 mmol lithium hydroxide monohydrate and the reaction mixture was stirred at room temperature for 45 minutes. After such time, the reaction mixture was acidified with 1N HCl, tetrahydrofuran was evaporated and the aqueous phase was extracted twice with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to give the title compound as a white solid (96%). MS (m/e): 232.1 ([M+, 100%).
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Ethanesulfonyl)-2-fluorobenzoic acid
Reactant of Route 2
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5-(Ethanesulfonyl)-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(Ethanesulfonyl)-2-fluorobenzoic acid
Reactant of Route 4
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5-(Ethanesulfonyl)-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-(Ethanesulfonyl)-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-(Ethanesulfonyl)-2-fluorobenzoic acid

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